12-Deoxyphorbol 13-Isobutyrate

描述

RN given refers to (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9aalpha))-isome

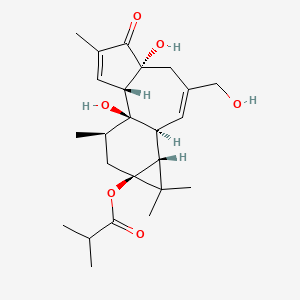

Structure

3D Structure

属性

IUPAC Name |

[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O6/c1-12(2)20(27)30-23-9-14(4)24(29)16(18(23)21(23,5)6)8-15(11-25)10-22(28)17(24)7-13(3)19(22)26/h7-8,12,14,16-18,25,28-29H,9-11H2,1-6H3/t14-,16+,17-,18-,22-,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTFRCUXCBXJAW-CYZOKXGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947954 |

Source

|

| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25090-74-8 |

Source

|

| Record name | 12-Deoxyphorbol 13-isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25090-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Deoxyphorbol 13-isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-Deoxyphorbol 13-Isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 12-Deoxyphorbol 13-Isobutyrate: Structure, Synthesis, and Biological Activity

This technical guide provides a comprehensive overview of 12-Deoxyphorbol 13-isobutyrate (DPB), a bioactive diterpenoid of the tigliane (B1223011) class. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, synthesis, and biological functions, particularly its role as a protein kinase C (PKC) activator.

Chemical Structure and Properties

This compound is a phorbol (B1677699) ester characterized by a complex tetracyclic carbon skeleton. The isobutyrate group at the C-13 position is crucial for its biological activity. It is found naturally in plants of the Euphorbiaceae family.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.0²,⁶.0¹¹,¹³]pentadeca-3,8-dienyl] 2-methylpropanoate | PubChem CID: 107855[1] |

| Molecular Formula | C₂₄H₃₄O₆ | PubChem CID: 107855[1] |

| Molecular Weight | 418.5 g/mol | PubChem CID: 107855[1] |

| CAS Number | 25090-74-8 | PubChem CID: 107855[1] |

| Canonical SMILES | C[C@@H]1C[C@@]2(--INVALID-LINK--[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C(C)C | PubChem CID: 107855 |

| InChI Key | QSTFRCUXCBXJAW-CYZOKXGXSA-N | PubChem CID: 107855 |

Table 2: Spectroscopic Data for a Related Phorbol Ester (for reference)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 38.6 | 3.12 (m) |

| 2 | 37.1 | 2.51 (m) |

| 3 | 212.1 | - |

| 4 | 159.2 | 7.63 (s) |

| 5 | - | - |

| 6 | - | - |

| 7 | 47.1 | 3.25 (m) |

| 8 | 78.4 | 4.49 (d, 9.6) |

| 9 | 57.0 | 2.21 (m) |

| 10 | 45.4 | 2.51 (m) |

| 11 | 39.8 | 2.05 (m) |

| 12 | - | - |

| 13 | 77.0 | 5.58 (d, 9.6) |

| 14 | 36.8 | 2.51 (m) |

| 15 | 24.0 | 1.18 (s) |

| 16 | 16.4 | 1.16 (s) |

| 17 | 27.2 | 1.25 (s) |

| 18 | 10.1 | 0.92 (d, 6.4) |

| 19 | 19.4 | 1.76 (s) |

| 20 | 69.1 | 4.09 (s) |

| 1' (Isobutyrate) | 177.1 | - |

| 2' (Isobutyrate) | 34.4 | 2.51 (m) |

| 3', 4' (Isobutyrate) | 19.3, 19.2 | 1.18 (d, 7.0) |

Source: Adapted from spectroscopic data of related phorbol esters found in natural isolates.

Chemical Synthesis

The chemical synthesis of this compound from the parent compound, phorbol, involves a strategy of selective protection and acylation. The reactivity of the hydroxyl groups on the phorbol skeleton is in the order of C-20 > C-13 > C-12 due to steric hindrance. Therefore, to achieve selective acylation at the C-13 position, the more reactive C-20 primary allylic alcohol must first be protected.

Experimental Protocol: Representative Synthesis of this compound

Note: This protocol is a representative procedure based on general methods for phorbol ester synthesis. Specific reaction yields and comprehensive characterization data for this exact synthesis are not available in the cited literature.

Step 1: Protection of the C-20 Hydroxyl Group of Phorbol

-

Dissolution: Dissolve phorbol in anhydrous pyridine.

-

Addition of Protecting Group: Add triphenylmethyl chloride (trityl chloride) in a portion-wise manner at 0°C.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.

-

Purification: Purify the resulting phorbol-20-trityl ether by silica (B1680970) gel column chromatography.

Step 2: Selective Acylation at C-13

-

Reagent Mixture: In a flask, combine phorbol-20-trityl, isobutyric acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous dichloromethane (B109758).

-

Coupling Agent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to the stirred mixture.

-

Reaction: Stir the reaction at room temperature for 18-24 hours. Careful monitoring by TLC is crucial to ensure mono-acylation and prevent di-acylation at C-12.

-

Workup: Evaporate the solvent in vacuo.

-

Purification: Purify the product, 12-deoxyphorbol-13-isobutyrate-20-trityl, by silica gel column chromatography.

Step 3: Deprotection of the C-20 Hydroxyl Group

-

Acidic Hydrolysis: Dissolve the purified product from Step 2 in a suitable solvent system, such as a mixture of dichloromethane and methanol.

-

Acid Addition: Add a mild acid, such as p-toluenesulfonic acid or dilute HCl, and stir at room temperature.

-

Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

-

Workup: Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Final Purification: Dry the organic layer, concentrate it, and purify the final product, this compound, by flash chromatography or preparative HPLC.

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

The primary mechanism of action for this compound is the activation of Protein Kinase C (PKC). By mimicking the endogenous ligand diacylglycerol (DAG), it binds to the C1 domain of conventional and novel PKC isoforms, leading to their activation and translocation to the cell membrane. This activation triggers a cascade of downstream signaling events that mediate its diverse biological effects.

Key Biological Activities:

-

Neurogenesis: DPB promotes the proliferation of adult neural progenitor cells (NPCs), suggesting its potential as a therapeutic agent for neurodegenerative disorders.[2] This effect is mediated by PKC activation.

-

Vasocontraction: DPB induces contraction in isolated vascular smooth muscle, such as the rat thoracic artery.[3] This is attributed to PKC activation increasing the calcium sensitivity of the contractile apparatus.[3]

Signaling Pathway: PKC Activation

Upon binding of DPB, PKC is activated and phosphorylates a wide array of downstream target proteins on serine and threonine residues. This leads to the modulation of various cellular processes.

Caption: General signaling pathway of PKC activation by DPB.

Downstream Signaling in Neurogenesis

In the context of neurogenesis, PKC activation can lead to the stimulation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is a key regulator of cell proliferation.

Caption: PKC-mediated MAPK signaling in neurogenesis.

Quantitative Biological Data

Note: Specific EC₅₀ or IC₅₀ values for this compound's biological activities are not consistently reported in the reviewed scientific literature. The table below presents available binding affinity data.

Table 3: Binding Affinity of Radiolabeled DPB

| Ligand | Preparation | Binding Site | Affinity (Kd) |

| [³H]DPB | Mouse Skin Particulate | Site 1 | 6.9 nM |

| [³H]DPB | Mouse Skin Particulate | Site 2 | 86 nM |

Source: Adapted from Dunn, J. A., & Blumberg, P. M. (1986). Specific binding of [20-3H]this compound to phorbol ester receptor subclasses in mouse skin particulate preparations. Cancer research, 46(1), 339-344.

Key Experimental Protocols

Protocol 1: In Vitro PKC Activation Assay

This protocol describes a method to measure the kinase activity of PKC in response to DPB using a radioactive assay.

-

Enzyme Preparation: Isolate PKC from a relevant cell line or tissue source, or use a commercially available purified PKC isoform.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA). For the activated condition, add phosphatidylserine (B164497) (e.g., 200 µg/ml) and DPB (at desired concentrations, e.g., 10 nM - 1 µM) as cofactors.

-

Substrate Addition: Add a known PKC substrate, such as Myelin Basic Protein (MBP) (e.g., 1 µg per reaction).

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP (e.g., 5 µCi) and non-radiolabeled ATP (e.g., 20 µM).

-

Incubation: Incubate the samples at 30°C for 10-30 minutes with gentle shaking.

-

Termination: Stop the reaction by adding 5x SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the phosphorylated substrate. Quantify the band intensity to determine relative PKC activity.

Protocol 2: Neurosphere Proliferation Assay

This assay is used to assess the effect of DPB on the proliferation of neural progenitor cells.

-

Cell Culture: Culture neural progenitor cells in a serum-free neurosphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF) in non-adherent culture flasks or plates.

-

Plating: Dissociate existing neurospheres into single cells and plate them at a low density (e.g., 10,000 cells/ml) in a 96-well non-adherent plate.

-

Treatment: Add this compound at various concentrations (e.g., 1 nM to 1 µM) to the wells at the time of seeding. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 7-10 days to allow for the formation of new neurospheres.

-

Quantification:

-

Number: Count the number of newly formed neurospheres in each well using a microscope.

-

Size: Measure the diameter of the neurospheres using imaging software. An increase in the number and size of neurospheres indicates enhanced proliferation.

-

Protocol 3: Vascular Smooth Muscle Contraction Assay

This ex vivo protocol measures the contractile effect of DPB on vascular tissue.

-

Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta in cold, oxygenated Krebs-Henseleit buffer.

-

Mounting: Cut the aorta into rings (2-3 mm in width) and mount them in an isolated organ bath system containing Krebs-Henseleit buffer maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g).

-

Viability Check: Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

-

Treatment: After a washout period, add cumulative concentrations of this compound to the organ bath and record the isometric tension changes using a force transducer.

-

Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by KCl. Plot a concentration-response curve to determine the potency and efficacy of DPB.

References

Unveiling the Biological Landscape of 12-Deoxyphorbol 13-Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Deoxyphorbol 13-isobutyrate (DPB) is a naturally occurring phorbol (B1677699) ester that has garnered significant interest within the scientific community for its potent biological activities. As a member of the tigliane (B1223011) diterpenoid family, DPB is primarily recognized for its role as a potent activator of Protein Kinase C (PKC), a family of enzymes pivotal in regulating a myriad of cellular processes. This technical guide provides an in-depth exploration of the core biological activities of DPB, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Biological Activity: Protein Kinase C Activation

The principal mechanism underlying the diverse biological effects of this compound is its ability to bind to and activate Protein Kinase C (PKC) isozymes. DPB mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms. This binding event induces a conformational change in the PKC molecule, leading to its activation and the subsequent phosphorylation of a wide array of downstream protein targets. This activation initiates a cascade of signaling events that influence cellular functions such as proliferation, differentiation, apoptosis, and vasoconstriction.

Quantitative Data: Binding Affinity for PKC

The binding affinity of phorbol esters to PKC is a key determinant of their biological potency. While specific binding affinity data for this compound across all PKC isoforms is not extensively documented in publicly available literature, data for the structurally related and widely studied phorbol ester, Phorbol 12,13-dibutyrate (PDBu), provides valuable insights. PDBu binds to various PKC isotypes with high affinity, typically in the low nanomolar range.

| PKC Isotype | Binding Affinity (Kd) of PDBu (nM) |

| α | ~1.6 |

| β1 | ~2.0 |

| β2 | ~2.5 |

| γ | ~18 |

| δ | ~5.0 |

| ε | ~10 |

Note: This data is for Phorbol 12,13-dibutyrate (PDBu) and serves as an approximation for the binding characteristics of this compound.

Experimental Protocol: In Vitro PKC Enzyme Assay

A standard method to quantify the activation of PKC by compounds like DPB involves an in vitro kinase assay.

Objective: To determine the concentration-dependent activation of a specific PKC isoform by this compound.

Materials:

-

Recombinant human PKC isoform (e.g., PKCα, PKCβ, PKCγ)

-

This compound (DPB) stock solution (in DMSO)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors

-

ATP (containing γ-³²P-ATP for radiometric detection or unlabeled ATP for non-radiometric methods)

-

Specific peptide substrate for the PKC isoform

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

-

96-well microplate

-

Phosphocellulose paper or other capture method for phosphorylated substrate

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, PS, and the specific PKC isoform in each well of a 96-well plate.

-

Add varying concentrations of DPB (typically from nanomolar to micromolar range) to the wells. Include a control with no DPB and a positive control with a known PKC activator like Phorbol 12-Myristate 13-Acetate (PMA).

-

Initiate the kinase reaction by adding the ATP solution (containing the radiolabel if applicable) and the peptide substrate.

-

Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter.

-

Plot the measured PKC activity against the concentration of DPB to generate a dose-response curve and determine the EC50 value.

Figure 1: Experimental workflow for an in vitro Protein Kinase C (PKC) activity assay.

Vasoconstrictor Activity

This compound has been demonstrated to induce contraction in vascular smooth muscle, an effect directly linked to its activation of PKC. This activity is of significant interest in cardiovascular research.

Quantitative Data: Vasoconstriction

| Tissue | Agonist | Effect |

| Isolated Rat Thoracic Artery | This compound | Concentration-dependent contraction |

Experimental Protocol: Isolated Rat Aortic Ring Assay

This ex vivo method is widely used to assess the vasoactive properties of compounds.

Objective: To determine the dose-response relationship of this compound-induced vasoconstriction.

Materials:

-

Male Wistar rats (or other suitable animal model)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

This compound (DPB)

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Humanely euthanize the rat and carefully excise the thoracic aorta.

-

Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in width.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15 minutes.

-

Induce a reference contraction with a standard agonist (e.g., phenylephrine (B352888) or KCl) to ensure tissue viability.

-

After a washout period and return to baseline tension, cumulatively add increasing concentrations of DPB to the organ bath.

-

Record the isometric tension developed in response to each concentration of DPB.

-

Express the contractile response as a percentage of the maximal contraction induced by the reference agonist.

-

Plot the concentration-response curve and determine the EC50 value.

Figure 2: Workflow for the isolated rat aortic ring assay to assess vasoconstrictor activity.

Effects on Neural Progenitor Cells

Recent research has highlighted the potential of phorbol esters, including 12-deoxyphorbol derivatives, to influence the proliferation of neural progenitor cells (NPCs). This activity is mediated through the activation of PKC, suggesting a role in neurogenesis.

Quantitative Data: Neural Progenitor Cell Proliferation

While direct quantitative data for the effect of this compound on NPC proliferation is limited, studies on related 12-deoxyphorbols have demonstrated a potent proliferative effect.

| Cell Type | Compound Family | Effect |

| Neural Progenitor Cells | 12-Deoxyphorbols | Induction of proliferation |

Experimental Protocol: Neural Progenitor Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Objective: To quantify the effect of this compound on the proliferation of neural progenitor cells.

Materials:

-

Neural progenitor cell culture

-

NPC proliferation medium

-

This compound (DPB)

-

5-bromo-2'-deoxyuridine (BrdU) labeling solution

-

Fixation and permeabilization buffers

-

Anti-BrdU antibody (conjugated to a fluorescent dye or an enzyme for colorimetric detection)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or microplate reader

Procedure:

-

Seed NPCs in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of DPB for a specified period (e.g., 24-72 hours).

-

During the final hours of treatment, add BrdU labeling solution to the culture medium. BrdU will be incorporated into the DNA of proliferating cells.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cell membranes to allow antibody access to the nucleus.

-

Denature the DNA to expose the incorporated BrdU.

-

Incubate the cells with an anti-BrdU antibody.

-

If using a fluorescently labeled antibody, counterstain the nuclei with DAPI and visualize using a fluorescence microscope.

-

Quantify the percentage of BrdU-positive cells relative to the total number of cells (DAPI-positive).

-

If using an enzyme-linked antibody, add the appropriate substrate and measure the absorbance using a microplate reader.

Figure 3: Simplified signaling pathway of DPB-induced neural progenitor cell proliferation.

Cytotoxic Activity in Cancer Cells

In addition to its other biological effects, this compound has been investigated for its potential cytotoxic effects on cancer cells. The sustained activation of certain PKC isoforms can lead to growth arrest and apoptosis in specific cancer cell lines.

Quantitative Data: Cytotoxicity

The cytotoxic effects of DPB are cell-type dependent. While specific IC50 values for DPB against a wide range of cancer cell lines are not extensively published, related phorbol esters have shown cytotoxic activity.

| Cell Line | Compound Family | Effect |

| MCF-7 (Breast Cancer) | Phorbol Esters | Potential for Cytotoxicity |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxic effect of this compound on MCF-7 human breast cancer cells.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (DPB)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of DPB for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of DPB relative to the untreated control cells.

-

Plot the cell viability against the DPB concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a potent bioactive molecule with a range of effects primarily driven by its activation of Protein Kinase C. Its ability to induce vasoconstriction, stimulate neural progenitor cell proliferation, and potentially exert cytotoxic effects on cancer cells makes it a valuable tool for research in cardiovascular disease, neurobiology, and oncology. The experimental protocols and data presented in this guide provide a foundational framework for scientists and drug development professionals to further investigate the therapeutic potential of this intriguing phorbol ester. Further research is warranted to fully elucidate the specific PKC isoform selectivity of DPB and to establish comprehensive dose-response relationships for its various biological activities.

References

In-Depth Technical Guide: 12-Deoxyphorbol 13-Isobutyrate as a Protein Kinase C Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Deoxyphorbol 13-isobutyrate (DPB) is a member of the tigliane (B1223011) diterpenoid family of phorbol (B1677699) esters that functions as a potent activator of protein kinase C (PKC). Unlike some phorbol esters, certain 12-deoxyphorbol derivatives are considered non-tumor promoting and have garnered interest for their potential therapeutic applications, including in the context of neurogenesis. This technical guide provides a comprehensive overview of DPB, focusing on its interaction with PKC isoforms, downstream signaling pathways, and its effects on cellular processes. Detailed experimental protocols for assessing its activity are also provided to facilitate further research and development.

Introduction

Phorbol esters are naturally occurring compounds that have been instrumental in elucidating the role of Protein Kinase C (PKC) in cellular signaling. This compound (DPB) is a specific analog that has demonstrated the ability to activate PKC and modulate downstream cellular functions. Of particular interest is its capacity to stimulate neurogenesis, a process critical for neural development and repair. This document serves as a technical resource for researchers investigating the mechanisms of action and potential applications of DPB.

Biochemical and Biophysical Properties

Data Presentation: Binding Affinity of this compound to PKC Isoforms

The binding affinity of DPB to the conventional "A-group" of PKC isotypes (α, β1, β2, and γ) has been determined using a competitive binding assay with [3H]phorbol-12,13-dibutyrate ([3H]PDBu). The apparent dissociation constants (Ki) are summarized in the table below.[1]

| PKC Isotype | Apparent Ki (nM) |

| PKCα | 92 - 140 |

| PKCβ1 | 92 - 140 |

| PKCβ2 | 92 - 140 |

| PKCγ | 92 - 140 |

Note: The binding affinities for other PKC isoforms have not been extensively reported in the reviewed literature.

Signaling Pathways

DPB, as a PKC activator, initiates a cascade of intracellular signaling events. One of the key pathways elucidated involves the activation of PKCα, leading to the release of Transforming Growth Factor-alpha (TGFα). This, in turn, promotes the proliferation of neural progenitor cells, highlighting a potential mechanism for inducing neurogenesis.[2]

Signaling Pathway Diagram: DPB-Induced Neurogenesis

Caption: Signaling pathway of DPB-induced neurogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DPB as a PKC activator.

PKC Binding Affinity Assay ([3H]PDBu Displacement)

This protocol is adapted from a method used to determine the binding affinities of various phorbol esters to different PKC isotypes.[1]

Experimental Workflow: PKC Binding Affinity Assay

Caption: Workflow for determining PKC binding affinity.

Methodology:

-

Reagents:

-

Purified recombinant PKC isotypes (α, β1, β2, γ).

-

[3H]Phorbol-12,13-dibutyrate ([3H]PDBu).

-

This compound (DPB) stock solution in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mg/mL bovine serum albumin.

-

Phosphatidylserine (B164497) (PS) and dioleoylglycerol (DAG) liposomes.

-

-

Procedure:

-

Prepare a reaction mixture containing the PKC isotype, [3H]PDBu (at a concentration close to its Kd), and varying concentrations of DPB.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Terminate the binding reaction by adding ice-cold assay buffer.

-

Separate the bound from free [3H]PDBu using a method such as polyethylene glycol precipitation followed by filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition binding curve by plotting the percentage of specific [3H]PDBu binding against the concentration of DPB.

-

Calculate the IC50 value (the concentration of DPB that inhibits 50% of specific [3H]PDBu binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]PDBu and Kd is its dissociation constant.

-

In Vitro PKC Kinase Activity Assay

This is a general protocol to measure the kinase activity of PKC upon activation by DPB.

Methodology:

-

Reagents:

-

Purified PKC enzyme.

-

DPB.

-

PKC substrate peptide (e.g., a peptide with the sequence Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys).[3]

-

[γ-32P]ATP.

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, and lipid cofactors like phosphatidylserine and diacylglycerol).

-

Stop solution (e.g., phosphoric acid).

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, PKC enzyme, and the substrate peptide.

-

Add DPB at the desired concentration to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate at 30°C for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity in the substrate peptide using a scintillation counter.

-

Neural Progenitor Cell (NPC) Proliferation Assay

This protocol is based on studies investigating the effect of 12-deoxyphorbols on NPC proliferation.[3]

Methodology:

-

Cell Culture:

-

Culture neural progenitor cells in a suitable medium, often supplemented with growth factors like basic fibroblast growth factor (bFGF).

-

-

Treatment:

-

Plate the NPCs and treat them with varying concentrations of DPB for a specified duration (e.g., 72 hours).

-

-

Quantification of Proliferation:

-

Neurosphere Area Measurement: For cells grown as neurospheres, capture images using a phase-contrast microscope and measure the area of the neurospheres using image analysis software. An increase in area indicates proliferation.[3]

-

BrdU Incorporation: Alternatively, pulse the cells with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for a few hours before harvesting. Perform immunocytochemistry using an anti-BrdU antibody to identify and count the cells that have incorporated BrdU during DNA synthesis.

-

-

Data Analysis:

-

Compare the neurosphere area or the percentage of BrdU-positive cells in DPB-treated cultures to control (untreated) cultures to determine the effect on proliferation.

-

Conclusion

This compound is a valuable research tool for investigating PKC-mediated signaling pathways. Its ability to activate specific PKC isoforms and stimulate downstream events, such as TGFα release and neural progenitor cell proliferation, makes it a compound of interest for potential therapeutic strategies, particularly in the field of neuroregeneration. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological activities and mechanisms of action of this potent PKC activator. Further research is warranted to fully characterize its binding profile across all PKC isoforms and to elucidate the full spectrum of its cellular effects.

References

- 1. Mezerein and this compound, protein kinase C ligands with differential biological activities, do not distinguish PKC-isotypes alpha, beta 1, beta 2, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 12-Deoxyphorbols Promote Adult Neurogenesis by Inducing Neural Progenitor Cell Proliferation via PKC Activation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Interactions of 12-Deoxyphorbol 13-Isobutyrate: A Technical Guide to its Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Deoxyphorbol 13-isobutyrate (DPB) is a diterpene ester belonging to the tigliane (B1223011) family, known for its potent biological activities. As an analogue of the more extensively studied phorbol (B1677699) esters, DPB serves as a critical tool in dissecting cellular signaling pathways. This technical guide provides an in-depth examination of the primary cellular targets of DPB, focusing on its interaction with Protein Kinase C (PKC) isozymes. We present collated quantitative binding data, detailed experimental protocols for assessing these interactions, and visual representations of the downstream signaling cascades initiated by DPB. This document is intended to serve as a comprehensive resource for researchers investigating phorbol ester-mediated cellular responses and for professionals in the field of drug development exploring the therapeutic potential of PKC modulators.

Primary Cellular Target: Protein Kinase C (PKC)

The principal cellular receptors for this compound and other phorbol esters are members of the Protein Kinase C (PKC) family of serine/threonine kinases.[1][2][3] DPB functions as an analogue of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isozymes, leading to their activation.[3] Atypical PKC (aPKC) isoforms lack a typical C1 domain and do not bind phorbol esters.

Binding Affinity of DPB for PKC Isoforms

The binding affinity of DPB has been quantified through competitive binding assays, typically using radiolabeled phorbol esters like [³H]phorbol-12,13-dibutyrate ([³H]PDBu). These studies reveal that DPB binds to multiple PKC isoforms, albeit with some variations in affinity.

Table 1: Competitive Binding Affinity of this compound (DPB) for Classical PKC Isoforms

| PKC Isoform | Apparent Inhibition Constant (Kᵢ) (nM) | Assay System |

| PKC-α | 92 - 140 | Recombinant |

| PKC-β1 | 92 - 140 | Recombinant |

| PKC-β2 | 92 - 140 | Recombinant |

| PKC-γ | 92 - 140 | Recombinant |

| Data derived from competitive binding assays with [³H]PDBu.[1] |

Table 2: Binding Affinities of Related Phorbol Esters to PKC Isoforms

| Compound | Target | Binding Affinity (Kᵢ or Kₔ) | Notes |

| Prostratin (12-Deoxyphorbol 13-acetate) | PKC | Kᵢ: 12.5 nM | Analogue of DPB |

| [³H]Phorbol 12,13-dibutyrate ([³H]PDBu) | PKC-α, β1, β2, γ, δ, ε | Kₔ: 1.6 - 18 nM | Commonly used radioligand |

| 12-Deoxyphorbol 13-phenylacetate (DOPP) | PKC Isoforms | Kₐ: 45 nM | For phosphorylation of 80K substrate protein |

| This table provides context by showing the affinities of structurally similar and commonly used phorbol esters.[4][5] |

Other Potential Cellular Targets

While PKC isoforms are the most well-characterized targets, evidence suggests that other proteins containing C1 domains may also bind phorbol esters, including DPB. These "non-kinase" phorbol ester receptors represent an expanding area of research.

-

Chimaerins: A family of Rac-GTPase activating proteins (Rac-GAPs) that play roles in cytoskeletal organization.[6]

-

Protein Kinase D (PKD): A serine/threonine kinase that can be activated by phorbol esters and is involved in various cellular processes.[7]

-

Other C1 Domain-Containing Proteins: The C1 domain is present in a variety of other signaling proteins, which may also serve as direct or indirect targets of DPB.

Downstream Signaling Pathways

Activation of PKC by DPB triggers a cascade of downstream signaling events, profoundly impacting cellular functions like gene expression, proliferation, and apoptosis. The two most prominent pathways are the NF-κB and MAPK/ERK pathways.

PKC-Dependent NF-κB Activation

DPB is a potent activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This is particularly relevant in its extensively studied role as an anti-HIV agent, where it reactivates latent HIV-1 provirus through NF-κB. The pathway generally proceeds as follows:

-

DPB binds to and activates novel PKC isoforms, such as PKC-δ.

-

Activated PKC phosphorylates and activates the IκB kinase (IKK) complex.

-

IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.

-

The degradation of IκBα releases the NF-κB (p50/p65) dimer.

-

The active NF-κB dimer translocates to the nucleus, where it binds to κB sites on DNA and initiates the transcription of target genes.

PKC-δ/PKD/ERK Signaling Pathway

In certain cell types, such as non-small cell lung cancer cells, DPB and its analogues induce growth arrest and apoptosis through the sustained hyperactivation of the Extracellular signal-regulated kinase (ERK).[7] This pathway involves both PKC-δ and Protein Kinase D (PKD).

-

DPB activates PKC-δ.

-

PKC-δ phosphorylates and activates PKD.

-

The activated PKC-δ/PKD cascade leads to the hyperactivation of the downstream MAPK pathway, specifically ERK.

-

Sustained ERK activation can lead to cell cycle arrest (e.g., at G2/M phase) and apoptosis.

Experimental Protocols

Competitive Radioligand Binding Assay for PKC

This protocol describes a method to determine the binding affinity (Kᵢ) of a non-radiolabeled compound (like DPB) by measuring its ability to compete with a known radioligand (e.g., [³H]PDBu) for binding to PKC.[8]

Materials:

-

PKC Source: Purified recombinant PKC isozymes or cell/tissue membrane preparations.

-

Radioligand: [³H]Phorbol 12,13-dibutyrate ([³H]PDBu), specific activity ~15-20 Ci/mmol.

-

Test Compound: this compound (DPB).

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Non-specific Binding Control: High concentration of unlabeled PDBu (e.g., 10-30 µM).

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Filtration Apparatus (e.g., 96-well harvester).

-

Scintillation Counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (DPB) in binding buffer.

-

Dilute the PKC source in binding buffer to the desired concentration (e.g., 5-20 µg protein per well).

-

Dilute [³H]PDBu in binding buffer to a final concentration near its Kₔ (e.g., 5-10 nM).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add 50 µL binding buffer, 50 µL [³H]PDBu solution, and 150 µL of the PKC preparation.

-

Non-specific Binding Wells: Add 50 µL of high-concentration unlabeled PDBu, 50 µL [³H]PDBu solution, and 150 µL of the PKC preparation.

-

Competition Wells: Add 50 µL of each DPB dilution, 50 µL [³H]PDBu solution, and 150 µL of the PKC preparation.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using the harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioactivity.

-

-

Quantification:

-

Dry the filters (e.g., 30 minutes at 50°C).

-

Place each filter in a scintillation vial, add scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of DPB.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of DPB that inhibits 50% of the specific binding of [³H]PDBu).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Conclusion

This compound is a valuable chemical probe that primarily targets the C1 domain of conventional and novel Protein Kinase C isoforms. Its binding, with nanomolar affinity, triggers significant downstream signaling events, most notably the activation of NF-κB and MAPK/ERK pathways. While PKC remains its cardinal target, the existence of other C1 domain-containing proteins suggests a broader interactome that warrants further investigation. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to elucidate the complex roles of phorbol esters in cellular signaling and to leverage this understanding for therapeutic innovation.

References

- 1. Mezerein and this compound, protein kinase C ligands with differential biological activities, do not distinguish PKC-isotypes alpha, beta 1, beta 2, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound contracts isolated rat thoracic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein kinase C (PKC) family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Both tumour-promoting and non-promoting phorbol esters inhibit [125I]EGF binding and stimulate the phosphorylation of an 80 kd protein kinase C substrate protein in intact quiescent swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. giffordbioscience.com [giffordbioscience.com]

Unveiling 12-Deoxyphorbol 13-Isobutyrate: A Technical Guide to its Source, Isolation, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 12-Deoxyphorbol 13-Isobutyrate, a bioactive phorbol (B1677699) ester with significant potential in biomedical research and drug development. This document details its natural sources, provides a synthesized protocol for its isolation and purification, and elucidates its mechanism of action through key cellular signaling pathways.

Natural Sources of this compound

This compound is a naturally occurring diterpenoid found within the plant family Euphorbiaceae. This family is a rich source of a diverse array of phorbol esters. Specific plant species reported to contain this compound include:

Additionally, the seeds of Croton tiglium are a well-documented source of various phorbol esters and related compounds, making them a potential, though less specific, source for isolation efforts.[4]

Isolation and Purification of this compound

The following protocol is a synthesized methodology based on established procedures for the isolation of 12-deoxyphorbol esters from plant material, particularly from the latex of Euphorbia species.

Experimental Protocol:

Objective: To isolate and purify this compound from its natural plant source.

Materials and Reagents:

-

Dried and powdered plant material (e.g., latex of Euphorbia resinifera)

-

Solvents: Methanol, Ethyl acetate, Hexane, Acetone, Acetonitrile (HPLC grade)

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Preparative and semi-preparative HPLC columns (e.g., C18)

-

Rotary evaporator

-

Chromatography columns

-

HPLC system with UV detector

-

NMR spectrometer

-

Mass spectrometer

Workflow Diagram:

References

- 1. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex: Targeted and Biased Non-Targeted Identification of 12-Deoxyphorbol Esters by UHPLC-HRMSE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to 12-Deoxyphorbol 13-Isobutyrate: Discovery, History, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Deoxyphorbol 13-isobutyrate (DPB) is a naturally occurring phorbol (B1677699) ester, a class of diterpenoids known for their potent biological activities. Primarily recognized as a modulator of Protein Kinase C (PKC), DPB has garnered interest in various research fields, from oncology to neurobiology. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of DPB. It includes detailed experimental protocols for its isolation and synthesis, quantitative data on its biological activity, and a thorough examination of its signaling pathways.

Discovery and History

The discovery of this compound is intertwined with the broader exploration of phorbol esters from plants of the Euphorbiaceae family. While the most famous phorbol ester, Phorbol 12-myristate 13-acetate (PMA), was isolated from croton oil, DPB and related compounds have been identified in various Euphorbia species.

Notably, research into traditional medicine has played a role in the discovery of similar compounds like Prostratin (12-Deoxyphorbol 13-acetate), which was identified through ethnobotanical studies of the Samoan mamala tree (Homalanthus nutans) used by traditional healers to treat hepatitis. This spurred further investigation into other 12-deoxyphorbol derivatives.

This compound has been isolated from the latex of several Euphorbia species, including Euphorbia resinifera, Euphorbia triangularis, Euphorbia caerulescens, and Euphorbia ledienii.[1] Its history is primarily linked to its use as a chemical probe to understand the function of Protein Kinase C (PKC), a family of enzymes crucial for intracellular signal transduction. Unlike some tumor-promoting phorbol esters, 12-deoxyphorbol derivatives with shorter acyl chains, such as DPB, are generally considered to be non-tumor-promoting, making them valuable research tools.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₄H₃₄O₆ |

| Molecular Weight | 418.5 g/mol |

| CAS Number | 25090-74-8 |

| Appearance | Amorphous solid |

| Solubility | Soluble in organic solvents like DMSO, ethanol, and chloroform |

Experimental Protocols

Isolation of this compound from Euphorbia resinifera Latex

The following protocol is a detailed method for the isolation of DPB from the dried latex of Euphorbia resinifera.

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried latex of Euphorbia resinifera is macerated in ethyl acetate at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Triterpene Removal: The resulting solid residue is triturated with acetonitrile. This step selectively dissolves the diterpenoid fraction, leaving behind the less soluble triterpenes. The mixture is centrifuged, and the supernatant containing the diterpenes is collected.

-

Column Chromatography: The acetonitrile is evaporated, and the resulting crude diterpene extract is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, typically a hexane-ethyl acetate solvent system.

-

Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to known 12-deoxyphorbol esters are pooled.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by semi-preparative HPLC, yielding pure this compound. The structure and purity are confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Synthesis of this compound

The chemical synthesis of DPB can be achieved from phorbol, which is commercially available or can be isolated from croton oil. The synthesis involves selective protection and acylation of the hydroxyl groups of the phorbol backbone.

General Synthetic Scheme

Caption: General synthetic route to this compound.

Methodology:

-

Protection: The primary hydroxyl group at the C-20 position of phorbol is selectively protected, for instance, by reacting it with trityl chloride in the presence of a base like pyridine. This prevents its acylation in the subsequent step.

-

Acylation: The C-13 hydroxyl group is then acylated using isobutyric anhydride or isobutyryl chloride in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane.

-

Deprotection: The protecting group at the C-20 position is removed. For a trityl group, this can be achieved by treatment with a mild acid, such as formic acid or dilute hydrochloric acid.

-

Purification: The final product is purified by column chromatography on silica gel.

Biological Activity and Quantitative Data

This compound is a potent activator of Protein Kinase C (PKC). It mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isozymes.

Binding Affinities for PKC Isotypes

The binding affinity of DPB to various PKC isotypes has been determined through competitive binding assays, typically using radiolabeled phorbol esters like [³H]phorbol 12,13-dibutyrate ([³H]PDBu).

| PKC Isotype Group | Apparent Inhibition Constant (Ki) | Reference |

| A-Group (α, β₁, β₂, γ) | 92-140 nM | [2] |

Note: Specific Ki values for individual isotypes are not always available in the literature, with many studies grouping the classical PKCs.

Functional Activity

The activation of PKC by DPB triggers a wide range of cellular responses. One of the well-characterized effects is the induction of smooth muscle contraction.

| Assay | Organism/Tissue | Effect | EC₅₀/Concentration | Reference |

| Vasocontraction | Rat thoracic artery | Induces sustained contraction | Concentration-dependent |

Signaling Pathways

The primary mechanism of action of this compound is the direct activation of Protein Kinase C. This initiates a cascade of downstream signaling events that vary depending on the cell type and the specific PKC isotypes expressed.

PKC Activation and Downstream Signaling

Caption: Simplified signaling pathway initiated by this compound.

Pathway Description:

-

PKC Activation: DPB diffuses across the cell membrane and binds to the C1 domain of PKC isozymes. This binding event mimics the action of diacylglycerol (DAG), causing the translocation of PKC from the cytosol to the plasma membrane and its subsequent activation.

-

MAPK Cascade: Activated PKC can phosphorylate and activate Raf kinases, which in turn initiates the mitogen-activated protein kinase (MAPK) cascade, leading to the sequential activation of MEK and ERK. Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and survival.

-

Phospholipase C (PLC) Regulation: PKC can also be involved in feedback loops that regulate PLC activity, which is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG.

-

Phosphorylation of Other Substrates: Activated PKC phosphorylates a wide array of other cellular proteins on serine and threonine residues. These substrates include receptors, enzymes, and cytoskeletal proteins, leading to a diverse range of cellular responses.

Conclusion

This compound is a valuable tool for researchers studying signal transduction and the roles of Protein Kinase C in various physiological and pathological processes. Its distinct biological activity profile, particularly its non-tumor-promoting nature, makes it a safer alternative to other phorbol esters for in vitro and in vivo studies. The detailed protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to effectively utilize DPB in their research endeavors. Further investigation into the isotype-specific effects of DPB and its potential therapeutic applications is warranted.

References

The Role of 12-Deoxyphorbol 13-Isobutyrate in Neurogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropsychiatric and neurological disorders are frequently linked to neuronal loss, making the stimulation of endogenous neurogenesis a promising therapeutic strategy.[1][2] This technical guide provides an in-depth analysis of 12-Deoxyphorbol 13-Isobutyrate (DPB), a non-tumorigenic phorbol (B1677699) ester, and its potent role in promoting adult neurogenesis. We will explore its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction: The Promise of PKC Activators in Neuroregeneration

The adult brain retains the capacity to generate new neurons, a process known as neurogenesis, primarily within the subventricular zone (SVZ) and the dentate gyrus (DG) of the hippocampus.[1][3] This endogenous process is a critical target for therapeutic intervention in a range of neurological disorders.[1][2] Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways, including those governing cell proliferation and differentiation.[4] Activation of specific PKC isoforms has emerged as a promising strategy to enhance the proliferation of neural progenitor cells (NPCs), the precursors to mature neurons.[1][2]

This compound (DPB) is a diterpene isolated from plants of the Euphorbiaceae family.[3] It is a potent activator of PKC and has been shown to stimulate neurogenesis in vitro and in vivo.[3] Unlike some other phorbol esters, such as phorbol-12-myristate-13-acetate (PMA), certain 12-deoxyphorbols like prostratin (B1679730) and DPB are considered non-tumorigenic, making them more viable candidates for therapeutic development.[1][3] This guide will focus on the neurogenic properties of DPB and related 12-deoxyphorbols.

Mechanism of Action: The PKC-Mediated Signaling Cascade

The pro-neurogenic effects of DPB are primarily mediated through the activation of classical Protein Kinase C (PKC) isoforms, particularly PKCα.[5][6] The activation of PKCα initiates a signaling cascade that ultimately leads to the proliferation of neural progenitor cells.[5][6]

The key steps in this pathway are:

-

PKC Activation: DPB, as a phorbol ester, mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms and leading to their activation.[7]

-

TGFα Release: Activated PKCα facilitates the release of Transforming Growth Factor alpha (TGFα).[3][6]

-

EGFR Activation: Released TGFα then binds to and activates the Epidermal Growth Factor Receptor (EGFR).

-

NPC Proliferation: Activation of the EGFR signaling pathway is a well-established mechanism for promoting the proliferation of neural progenitor cells.

This signaling pathway highlights a specific mechanism by which a small molecule can amplify endogenous neurogenic potential.

References

- 1. 12-Deoxyphorbols Promote Adult Neurogenesis by Inducing Neural Progenitor Cell Proliferation via PKC Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12-Deoxyphorbols Promote Adult Neurogenesis by Inducing Neural Progenitor Cell Proliferation via PKC Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Protein Kinase C: Targets to Regenerate Brain Injuries? [frontiersin.org]

An In-depth Technical Guide to the Inflammatory Properties of 12-Deoxyphorbol 13-Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Deoxyphorbol 13-isobutyrate (DPB) is a naturally occurring phorbol (B1677699) ester known for its potent pro-inflammatory properties. As a specific and high-affinity ligand for Protein Kinase C (PKC), DPB serves as a critical tool in immunological and cancer research to understand the signaling cascades that govern inflammatory responses. This technical guide provides a comprehensive overview of the inflammatory properties of DPB, detailing its mechanism of action through PKC activation and subsequent signaling pathways, notably the NF-κB pathway. This document includes a compilation of quantitative data on its biological activity, detailed experimental protocols for assessing its inflammatory effects, and visualizations of the key signaling and experimental workflows.

Introduction

This compound is a diterpene ester belonging to the tigliane (B1223011) family of natural products. It is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to signal transduction pathways regulating a plethora of cellular processes, including inflammation, cell proliferation, and apoptosis. The inflammatory response elicited by DPB, particularly in the skin, makes it a valuable compound for studying the mechanisms of inflammation and for the development of anti-inflammatory therapeutics.

Mechanism of Action: Protein Kinase C Activation

The primary molecular target of this compound is the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isozymes. By mimicking the endogenous ligand diacylglycerol (DAG), DPB binds to the C1 domain, inducing a conformational change that recruits the PKC enzyme to the cell membrane, leading to its activation.

Binding Affinity to PKC Isozymes

DPB exhibits high affinity for several PKC isotypes. The binding affinity, often expressed as the inhibition constant (Ki), indicates the concentration of the ligand required to occupy 50% of the receptors.

| PKC Isotype | Apparent Ki (nM) |

| α | 92 - 140 |

| β1 | 92 - 140 |

| β2 | 92 - 140 |

| γ | 92 - 140 |

This data indicates that DPB does not show significant selectivity among the conventional PKC isotypes.

Downstream Signaling: The NF-κB Pathway

Activation of PKC by this compound initiates a signaling cascade that converges on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.

The canonical NF-κB pathway is initiated by the PKC-mediated phosphorylation and activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing its translocation to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing their transcription.

Inflammatory Response

The activation of NF-κB by this compound leads to the production of a variety of pro-inflammatory mediators, including cytokines and chemokines, which orchestrate the inflammatory response.

In Vivo Inflammation: Mouse Ear Edema Assay

A common method to quantify the in vivo inflammatory effects of topical agents is the mouse ear edema assay. This assay measures the increase in ear thickness (edema) following the application of an irritant.

Quantitative Data: While specific quantitative data for the mouse ear swelling induced by this compound is not readily available in the public literature, data from closely related phorbol esters like Phorbol 12-myristate 13-acetate (PMA) can be used as a reference. Typical results show a dose-dependent increase in ear thickness, measured in millimeters.

Illustrative Data for a Phorbol Ester (PMA):

| Compound (dose) | Ear Swelling (mm) ± SD |

| Vehicle Control | 0.02 ± 0.01 |

| PMA (1 µg) | 0.15 ± 0.03 |

| PMA (5 µg) | 0.35 ± 0.05 |

In Vitro Inflammation: Cytokine Release

In vitro cell culture systems, such as macrophage cell lines (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs), are used to study the induction of pro-inflammatory cytokines by DPB.

Quantitative Data: Specific quantitative data for cytokine release induced by this compound is not widely published. The following table provides illustrative data for a generic phorbol ester, demonstrating the expected dose-dependent increase in the secretion of key pro-inflammatory cytokines.

Illustrative Data for Phorbol Ester-Induced Cytokine Release in Macrophages (pg/mL):

| Treatment | TNF-α | IL-6 | IL-1β |

| Vehicle Control | < 20 | < 15 | < 10 |

| Phorbol Ester (10 ng/mL) | 550 ± 60 | 320 ± 45 | 150 ± 25 |

| Phorbol Ester (100 ng/mL) | 1200 ± 150 | 850 ± 90 | 400 ± 50 |

Experimental Protocols

Mouse Ear Edema Assay Protocol

This protocol outlines the procedure for inducing and measuring ear edema in mice.

Methodology:

-

Animals: Use adult mice (e.g., CD-1 or BALB/c), housed under standard laboratory conditions.

-

Baseline Measurement: Measure the initial thickness of both ears using a digital micrometer.

-

Treatment: Topically apply a solution of this compound in a suitable vehicle (e.g., acetone) to the inner and outer surfaces of one ear. Apply the vehicle alone to the contralateral ear as a control.

-

Incubation: House the animals for a defined period (typically 4 to 24 hours) to allow the inflammatory response to develop.

-

Final Measurement: Measure the final ear thickness.

-

Calculation: The degree of edema is calculated as the difference between the final and initial ear thickness.

In Vitro Cytokine Release Assay Protocol

This protocol describes the measurement of cytokine secretion from cultured cells treated with DPB.

Methodological & Application

Application Notes and Protocols: Utilizing 12-Deoxyphorbol 13-Isobutyrate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Deoxyphorbol 13-isobutyrate (DPB) is a member of the phorbol (B1677699) ester family, a class of naturally derived compounds known for their potent biological activities. Phorbol esters, including DPB, are widely recognized as powerful activators of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes. By mimicking the function of endogenous diacylglycerol (DAG), DPB binds to the C1 domain of conventional and novel PKC isoforms, initiating a cascade of downstream signaling events.

These application notes provide a comprehensive overview of the use of DPB in cell culture, with a focus on its mechanism of action, and protocols for assessing its effects on cell viability, proliferation, and signaling pathways.

Mechanism of Action

This compound and other phorbol esters are potent PKC activators. The activation of PKC by DPB triggers a signaling cascade that can lead to diverse cellular responses, including proliferation, differentiation, apoptosis, and inflammation, depending on the cell type and context. A key pathway involves the activation of the Ras/Raf/MEK/ERK (MAPK) cascade.

Data Presentation

The following tables summarize the quantitative data regarding the application and effects of this compound and its analogs in various cell culture models.

Table 1: Effective Concentrations and Incubation Times of this compound and Analogs in Cell Culture

| Compound | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| GRC-2 (Prostratin analog) | A549 (Human non-small cell lung cancer) | 300 nM | 72 hours | Inhibition of cell growth, G2/M cell cycle arrest, and apoptosis.[1] | |

| Prostratin | A549 (Human non-small cell lung cancer) | 3 µM | 72 hours | Inhibition of cell growth, G2/M cell cycle arrest, and apoptosis.[1] | |

| Phorbol 12,13-dibutyrate (PDBu) | OE19 (Esophageal adenocarcinoma) | Not specified | Not specified | Inhibition of cell growth and decreased phosphorylation of Akt.[2] | |

| This compound (DPB) | Rat thoracic artery | Concentration-dependent | Not specified | Induction of smooth muscle contraction.[3] | |

| Prostratin | Neural progenitor cells | 1-10 µM (Max at 5 µM) | 72 hours | Increased neurosphere size (proliferation).[4] | |

| Phorbol 12-myristate 13-acetate (PMA) | Neural progenitor cells | 16 nM | 72 hours | Induction of neural progenitor cell proliferation.[4] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reagents and Materials:

-

This compound (DPB) powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Allow the DPB powder to equilibrate to room temperature before opening to prevent condensation.

-

Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of DPB powder.

-

Dissolve the DPB in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 1-10 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

-

Protocol 2: Cell Treatment with this compound

-

Reagents and Materials:

-

Cultured cells in appropriate multi-well plates or flasks

-

Complete cell culture medium

-

DPB stock solution (from Protocol 1)

-

Vehicle control (DMSO)

-

-

Procedure:

-

Seed cells at the desired density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).

-

On the day of treatment, thaw an aliquot of the DPB stock solution.

-

Prepare the final working concentrations of DPB by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

-

Note: The final concentration of DMSO should be kept consistent across all treatments, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

-

-

Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of DPB.

-

Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of DPB or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[3][5]

-

Reagents and Materials:

-

Cells treated with DPB (from Protocol 2) in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Following the treatment period with DPB, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

After the incubation, add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Protocol 4: Analysis of PKC Pathway Activation by Western Blot

This protocol provides a general workflow for assessing the phosphorylation of key proteins in the PKC signaling pathway.[6][7]

-

Reagents and Materials:

-

Cells treated with DPB (from Protocol 2)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PKC, anti-total-PKC, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

After treatment with DPB for the desired time (e.g., 15-120 minutes for early signaling events), place the culture plates on ice.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well or plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay.

-

Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 14.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-PKC) or a loading control (e.g., β-actin or GAPDH).

-

Mandatory Visualizations

Caption: Signaling pathway of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. protocols.io [protocols.io]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Detecting PKC phosphorylation as part of the Wnt/calcium pathway in cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for 12-Deoxyphorbol 13-Isobutyrate in Protein Kinase C (PKC) Activation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction